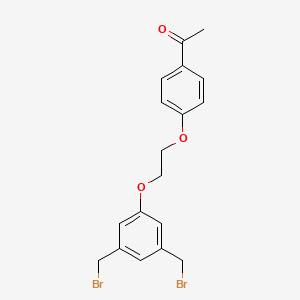
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone is an organic compound characterized by its complex structure, which includes multiple bromomethyl groups and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the bromination of a precursor compound, followed by etherification and subsequent functional group transformations. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity makes the compound useful as a biochemical probe or in the development of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(2-(3,5-Dichloromethyl)phenoxy)ethoxy)phenyl)ethanone: Similar structure but with chlorine atoms instead of bromine.
1-(4-(2-(3,5-Dimethyl)phenoxy)ethoxy)phenyl)ethanone: Similar structure but with methyl groups instead of bromomethyl groups.
Uniqueness
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone is unique due to the presence of multiple bromomethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and materials science .
Eigenschaften
Molekularformel |
C18H18Br2O3 |
|---|---|
Molekulargewicht |
442.1 g/mol |
IUPAC-Name |
1-[4-[2-[3,5-bis(bromomethyl)phenoxy]ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C18H18Br2O3/c1-13(21)16-2-4-17(5-3-16)22-6-7-23-18-9-14(11-19)8-15(10-18)12-20/h2-5,8-10H,6-7,11-12H2,1H3 |
InChI-Schlüssel |
VEQZYGTYAGXUFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC(=CC(=C2)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
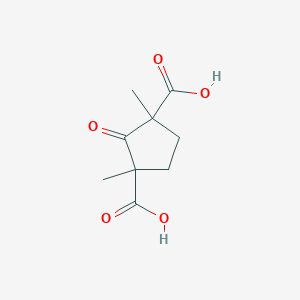
![2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13870413.png)
![2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)

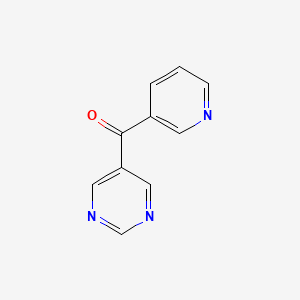
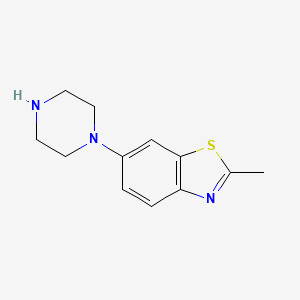
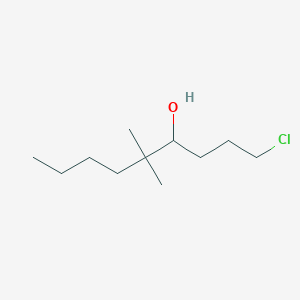
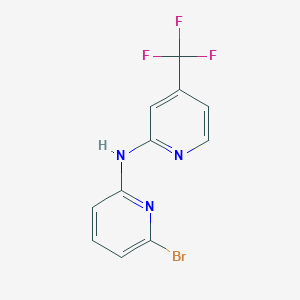
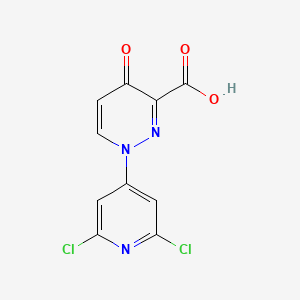
![6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13870452.png)
![N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline](/img/structure/B13870454.png)
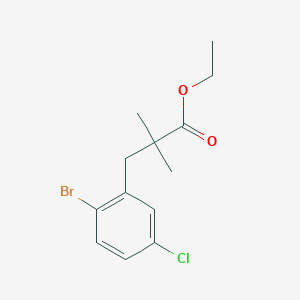
![Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13870471.png)
